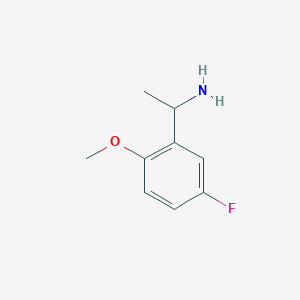

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine

描述

Structure

3D Structure

属性

IUPAC Name |

1-(5-fluoro-2-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO/c1-6(11)8-5-7(10)3-4-9(8)12-2/h3-6H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFNGTRVLHDCFOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)F)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801252917 | |

| Record name | 5-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35253-23-7 | |

| Record name | 5-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35253-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoro-2-methoxy-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801252917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is the process of mentally deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach simplifies complex synthetic planning by identifying key bond disconnections that correspond to reliable forward reactions. amazonaws.com

The most logical retrosynthetic disconnection for 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine involves the carbon-nitrogen (C-N) bond of the amine. This disconnection points to an imine or enamine intermediate, which in turn originates from the condensation of a carbonyl compound and an amine source. This pathway identifies 1-(5-fluoro-2-methoxyphenyl)ethanone (B1333801) as the principal precursor or synthon.

This strategy is highly effective because the conversion of a ketone to an amine is a fundamental and well-established transformation in organic synthesis. The ketone itself can be synthesized through various routes, such as the Friedel-Crafts acylation of 4-fluoroanisole (B119533), providing a convergent and flexible approach to the target amine. The synthesis of the related precursor, 1-(5-fluoro-2-hydroxyphenyl)-1-ethanone, has been achieved via a Fries rearrangement of 4-fluorophenyl acetate, highlighting a viable pathway to the required ketone framework. guidechem.comchemicalbook.com

The synthetic logic applied to 1-(5-fluoro-2-methoxyphenyl)ethanone is broadly applicable to a wide range of substituted acetophenone (B1666503) derivatives. These compounds are common starting materials for producing a diverse library of phenethylamine (B48288) compounds. For instance, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, an important pharmacological fragment, involves multiple steps starting from commercially available precursors, demonstrating the modularity of synthetic routes involving substituted aromatic rings. nih.gov Similarly, the preparation of 1-(5-fluoro-2-iodophenyl)ethanone from 2-amino-5-fluorobenzoic acid illustrates the multi-step pathways often required to access specifically substituted acetophenones for further elaboration into target amines or other functionalized molecules. google.com

Direct Synthesis Approaches

Direct synthesis methods translate the retrosynthetic plan into practical laboratory procedures, focusing on efficiency and yield.

Reductive amination is a highly efficient method for forming amines from carbonyl compounds. wikipedia.org This process typically occurs in a single pot, where the ketone (1-(5-fluoro-2-methoxyphenyl)ethanone) and an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt) react to form an intermediate imine, which is then immediately reduced to the target amine. wikipedia.org

A variety of reducing agents can be employed, each with specific advantages.

Sodium Triacetoxyborohydride (NaBH(OAc)₃) : This is a mild and selective reagent that is particularly effective for reductive aminations. nih.gov It tolerates a wide range of functional groups and reaction conditions are generally gentle. nih.gov

Catalytic Hydrogenation : Using hydrogen gas with a metal catalyst (e.g., Palladium, Platinum, or Nickel) is a common industrial method. wikipedia.orgd-nb.info Gold-based catalysts have also been investigated for the reductive amination of ketones like propiophenone. d-nb.info

Other Borohydride (B1222165) Reagents : Sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄) can also be used, sometimes requiring pH control to manage reactivity and selectivity. nih.gov

The table below summarizes typical conditions for direct reductive amination.

| Ketone Precursor | Amine Source | Reducing Agent | Solvent | Typical Conditions |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Ammonia / Ammonium Acetate | Sodium Triacetoxyborohydride | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | Room temperature, often with a catalytic amount of acetic acid nih.gov |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Ammonia / Ammonium Chloride | Catalytic Hydrogenation (H₂) with Pd/C or Raney Ni | Methanol or Ethanol | Elevated pressure and temperature |

| 1-(5-Fluoro-2-methoxyphenyl)ethanone | Ammonia | BH₃N(C₂H₅)₃ | Not specified | Mild conditions rsc.org |

While direct reductive amination is common, multi-step pathways may be designed to optimize yield, purity, or stereochemical control. A typical multi-step sequence involves:

Synthesis of the Ketone : Assembling the 1-(5-fluoro-2-methoxyphenyl)ethanone precursor from simpler starting materials like 4-fluoroanisole.

Formation of an Intermediate : Converting the ketone to an intermediate that is readily transformed into the amine. A common strategy is the formation of an oxime by reacting the ketone with hydroxylamine.

Reduction to the Amine : The oxime intermediate is then reduced to the primary amine using reagents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation, or dissolving metal reduction (e.g., sodium in ethanol).

Asymmetric Synthesis and Stereocontrol Strategies

For many pharmaceutical applications, controlling the stereochemistry of the amine is critical. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. nih.govyale.edu

Several strategies have been developed for the asymmetric synthesis of chiral amines from ketones.

Chiral Auxiliaries : One of the most robust methods involves the use of a chiral auxiliary, such as tert-butanesulfinamide (Ellman's auxiliary). yale.edu The ketone is condensed with the chiral sulfinamide to form a diastereomeric N-sulfinyl imine. This intermediate then undergoes a diastereoselective reduction, where the resident chirality of the auxiliary directs the hydride attack to one face of the C=N double bond. Finally, the auxiliary is removed under acidic conditions to yield the enantiomerically enriched primary amine. yale.edu

Catalytic Asymmetric Hydrogenation : This method involves the reduction of an imine intermediate using a chiral catalyst. nih.gov Chiral metal complexes (e.g., based on Iridium or Rhodium) or organocatalysts can facilitate the enantioselective transfer of hydrogen to the imine, leading to the desired amine product with high optical purity. nih.govnih.gov

Enzymatic Transamination : Biocatalysis using transaminase enzymes offers an environmentally friendly and highly selective route to chiral amines. chiralen.com In this process, a keto-acid or another amine acts as the amine donor to convert the ketone (1-(5-fluoro-2-methoxyphenyl)ethanone) directly into the corresponding amine with exceptional enantioselectivity. This method is increasingly used in industrial settings for the production of chiral pharmaceutical intermediates. chiralen.com

The following table outlines common approaches for achieving stereocontrol.

| Strategy | Key Reagent / Catalyst | Intermediate | Key Transformation | Typical Enantiomeric Excess (ee) |

| Chiral Auxiliary | (R)- or (S)-tert-Butanesulfinamide | N-Sulfinyl Imine | Diastereoselective reduction (e.g., with NaBH₄) | >95% |

| Catalytic Asymmetric Isomerization | Chiral Organic Catalyst (e.g., Cinchona alkaloid derivative) | Trifluoromethyl Imine | 1,3-Proton Shift | 90-99% nih.gov |

| Enzymatic Transamination | Transaminase Enzyme, Amine Donor (e.g., Isopropylamine) | Enzyme-Substrate Complex | Stereoselective Amine Transfer | >99% |

Chiral Auxiliary-Based Approaches

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product. A common strategy involves the use of sulfinamides as chiral auxiliaries. For instance, the condensation of a ketone with a chiral sulfinamide, such as (S)-(-)-2-methyl-2-propanesulfinamide, forms a chiral N-sulfinyl imine. Subsequent reduction of this imine proceeds with high diastereoselectivity, controlled by the bulky tert-butyl group of the auxiliary, which directs the hydride attack to the less hindered face of the C=N double bond. Finally, acidic hydrolysis cleaves the N-S bond to afford the desired chiral primary amine. This approach has been successfully applied to the synthesis of a variety of chiral amines, including those with fluorinated aromatic rings.

While specific examples detailing the synthesis of this compound using this exact method are not extensively documented in publicly available literature, the general applicability of this method to structurally similar acetophenones suggests its potential as a viable synthetic route. The key advantage of this method is the high degree of stereocontrol and the commercial availability of both enantiomers of the chiral auxiliary, allowing for the synthesis of either enantiomer of the target amine.

Chemoenzymatic and Biocatalytic Transformations (e.g., Transamination, Lipase-Catalyzed Resolution)

Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines, offering high enantioselectivity under mild reaction conditions. diva-portal.org

Transamination: Amine transaminases (ATAs) are enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor. This process can be used for the asymmetric synthesis of chiral amines from their corresponding prochiral ketones. A patent discloses the use of enzymatic transamination for the preparation of (S)-1-(5-fluoro-2-methoxyphenyl)ethan-1-amine. ru.nlchiralen.com In this approach, 1-(5-fluoro-2-methoxyphenyl)ethanone is subjected to a transamination reaction using a suitable amine donor, such as isopropylamine, and a specific transaminase enzyme. The choice of the enzyme is crucial for achieving high enantioselectivity. The reaction equilibrium can be shifted towards the product formation by using a large excess of the amine donor or by removing the ketone byproduct. This method is highly attractive for industrial applications due to its green credentials and high efficiency. For example, the synthesis of a structurally related compound, (S)-1-(5-fluoropyrimidin-2-yl)ethylamine, was successfully achieved using a ω-transaminase from Vibrio fluvialis. The process was optimized by using a two-phase system with toluene (B28343) as a co-solvent to remove the acetophenone co-product, leading to a 77% yield with 99.8% enantiomeric excess (ee). researchgate.net

| Substrate | Enzyme | Amine Donor | Conditions | Yield | Enantiomeric Excess (ee) | Reference |

| 1-(5-fluoropyrimidin-2-yl)ethanone | ω-Transaminase (Vibrio fluvialis) | (S)-α-methylbenzylamine | Two-phase system (toluene/water) | 77% | 99.8% (S) | researchgate.net |

Lipase-Catalyzed Resolution: Lipases are another class of enzymes widely used in the kinetic resolution of racemic amines. researchgate.net In a kinetic resolution, the enzyme selectively acylates one enantiomer of the racemic amine at a faster rate, allowing for the separation of the unreacted enantiomer from the acylated product. While specific data for the lipase-catalyzed resolution of this compound is scarce, this technique has been successfully applied to a wide range of aromatic amines. The efficiency and enantioselectivity of the resolution are highly dependent on the choice of lipase (B570770), acyl donor, and solvent. For instance, Candida antarctica lipase B (CALB) is a commonly used lipase for the resolution of amines. ru.nl

Asymmetric Catalysis in C-N Bond Formation (e.g., Enantioselective Hydrogenation, Hydrosilylation of Imines)

Asymmetric catalysis provides a direct and atom-economical route to chiral amines.

Enantioselective Hydrogenation: The asymmetric hydrogenation of imines, catalyzed by chiral transition metal complexes, is a powerful method for the synthesis of chiral amines. wiley-vch.de Typically, a prochiral imine, formed from the condensation of 1-(5-fluoro-2-methoxyphenyl)ethanone and an amine source (e.g., ammonia or a protected amine), is hydrogenated in the presence of a chiral catalyst. Chiral phosphine (B1218219) ligands, such as those based on the BINAP scaffold, are commonly employed with rhodium or iridium catalysts to induce high enantioselectivity. researchgate.net The success of this method relies on the design of the chiral ligand and the optimization of reaction conditions, including pressure, temperature, and solvent. While this is a well-established methodology, specific applications to the synthesis of this compound are not widely reported.

Hydrosilylation of Imines: An alternative to hydrogenation is the asymmetric hydrosilylation of imines, followed by hydrolysis to the amine. This method also employs chiral transition metal catalysts, often with rhodium or iridium, and a silane (B1218182) as the reducing agent. The mechanism involves the enantioselective addition of the silicon hydride to the C=N bond.

Dynamic Kinetic Resolution Techniques

Dynamic kinetic resolution (DKR) is a powerful strategy that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer. researchgate.net In the context of amine synthesis, a DKR process would typically involve the lipase-catalyzed acylation of a racemic amine, coupled with a racemization catalyst that continuously interconverts the enantiomers of the starting amine. ru.nlnih.gov Ruthenium complexes are often used as racemization catalysts for amines. core.ac.uk

For the DKR of this compound, a suitable lipase would selectively acylate one enantiomer, while a racemization catalyst would ensure that the unreacted enantiomer is continuously converted back to the racemate, thus providing a constant supply of the reactive enantiomer for the enzymatic acylation. The choice of both the enzyme and the racemization catalyst is critical to ensure compatibility and efficiency.

Fluorination Methodologies and Their Specificity

The introduction of a fluorine atom onto the aromatic ring is a key step in the synthesis of this compound. The position of the fluorine atom significantly influences the molecule's properties. The following sections discuss general electrophilic and nucleophilic fluorination approaches that are relevant to the synthesis of this compound and its precursors.

Electrophilic Fluorination in Related Systems

Electrophilic fluorination involves the reaction of an electron-rich aromatic ring with a source of "F+". nih.govjuniperpublishers.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are commonly used for this purpose. organic-chemistry.orgbeilstein-journals.org The regioselectivity of the reaction is governed by the directing effects of the substituents on the aromatic ring. In the case of a 2-methoxyphenyl system, the methoxy (B1213986) group is an ortho-, para-directing group. Therefore, direct electrophilic fluorination of a 1-(2-methoxyphenyl)ethanamine (B1304174) derivative would be expected to yield a mixture of products, with fluorination occurring at the positions ortho and para to the methoxy group. To achieve selective fluorination at the 5-position (para to the methoxy group), careful control of the reaction conditions and potentially the use of blocking groups might be necessary. While direct fluorination of the final amine product can be challenging due to the reactivity of the amine group, this strategy is more commonly applied to ketone or other precursors.

| Fluorinating Reagent | Substrate Type | Key Features |

| N-Fluorobenzenesulfonimide (NFSI) | Electron-rich aromatics, enolates | Mild, commercially available, can also act as an aminating agent. organic-chemistry.org |

| Selectfluor® (F-TEDA-BF4) | Wide range of substrates including aromatics and ketones | Highly stable, safe to handle, powerful electrophilic fluorine donor. juniperpublishers.com |

Nucleophilic Fluorination Approaches

Nucleophilic fluorination involves the displacement of a leaving group on the aromatic ring by a fluoride (B91410) ion. This is a common strategy for introducing fluorine, particularly when the aromatic ring is activated towards nucleophilic attack by electron-withdrawing groups.

A plausible synthetic route to this compound via nucleophilic fluorination could start from a precursor with a suitable leaving group at the 5-position of the 2-methoxyphenyl ring. For example, a nitro group can be a good activating group and can be displaced by fluoride. A synthetic sequence could involve the nitration of a 2-methoxyacetophenone (B1211565) derivative, followed by nucleophilic aromatic substitution (SNAr) of the nitro group with a fluoride source, such as potassium fluoride. The resulting 5-fluoro-2-methoxyacetophenone can then be converted to the target amine via one of the asymmetric methods described above. A similar strategy involving the fluorodenitration of 3,5-dinitro-1-(pentafluorosulfanyl)benzene to produce 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene has been reported, showcasing the feasibility of this approach in related systems. beilstein-journals.org

Another nucleophilic approach is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, derived from the corresponding aniline. This method is a classic way to introduce fluorine into an aromatic ring.

Challenges and Selectivity in Carbon-Fluorine Bond Formation

The synthesis of fluorinated aromatic compounds such as this compound is complicated by the unique chemical properties of fluorine. The formation of the carbon-fluorine (C-F) bond on an aromatic ring is a formidable challenge in synthetic organic chemistry. pharmtech.comillinois.edu This difficulty stems from several factors, including the high electronegativity and small size of the fluorine atom, which create a very strong and stable C-F bond. researchgate.net

Traditional methods for synthesizing aryl fluorides, such as the Balz-Schiemann reaction or the Halex (halogen exchange) process, often require harsh conditions and are limited to simpler substrates. illinois.edu Modern synthetic efforts focus on transition-metal-catalyzed reactions, which offer milder conditions and greater functional group tolerance, but these methods present their own set of challenges. pharmtech.comillinois.edu One of the primary hurdles in palladium-catalyzed fluorination, for example, is the final C-F reductive elimination step, which is kinetically slow compared to other carbon-heteroatom bond formations. illinois.edunih.gov This is due to the highly polarized metal-fluoride bond and the poor polarizability of the fluoride anion. illinois.edu

Achieving selectivity is another critical issue. When a molecule contains multiple potential reaction sites, such as C-H and C-F bonds, directing a reaction to a specific site can be difficult. core.ac.uk In the context of late-stage fluorination, competition between C-H and C-F bond activation is a significant consideration. core.ac.uk The choice of metal catalyst can influence this selectivity; for instance, iron-based catalysts have been shown to favor C(sp²)–F bond oxygenation, while manganese catalysts may slightly prefer C(sp²)–H oxygenation. nih.gov Furthermore, electrophilic fluorination methods, while avoiding certain issues of nucleophilic methods, can suffer from poor atom economy and potential side reactions with nucleophilic functional groups like amines. illinois.edu

The development of novel fluorinating reagents and specialized catalyst ligands has been crucial in overcoming some of these obstacles. acs.org For instance, bulky monodentate phosphine ligands have been designed to facilitate the challenging C-F reductive elimination from palladium(II) complexes. nih.gov Despite this progress, achieving practical, cost-effective, and regioselective fluorination on complex molecules for large-scale manufacturing remains an active area of research. illinois.edu

| Method | Description | Key Challenges | Source |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group on an activated aromatic ring by a nucleophilic fluoride source (e.g., KF, CsF). | Requires harsh conditions (high temperature/pressure), strong basicity of fluoride sources can cause side reactions, limited to electron-deficient arenes. | illinois.eduharvard.edu |

| Balz-Schiemann Reaction | Thermal decomposition of an aryl diazonium tetrafluoroborate salt to form the aryl fluoride. | Often requires high temperatures, can have limited substrate scope and functional group tolerance. | illinois.edu |

| Transition Metal-Catalyzed Fluorination | Cross-coupling reactions, typically using palladium or silver catalysts, to form the C-F bond from aryl halides or triflates. | Difficult C-F reductive elimination, potential for side products from protodemetalation, catalyst cost and sensitivity. | pharmtech.comnih.gov |

| Electrophilic Fluorination | Use of electrophilic "F+" sources (e.g., N-Fluorobenzenesulfonimide - NFSI) to fluorinate electron-rich arenes. | High cost and poor atom economy of reagents, potential for side reactions with nucleophilic groups (e.g., amines), regioselectivity can be an issue. | illinois.eduacs.org |

Process Optimization and Scalability Considerations in Industrial Synthesis

Transitioning the synthesis of a complex molecule like this compound from a laboratory-scale procedure to an industrial manufacturing process requires rigorous optimization. longdom.org The primary goals of process optimization are to enhance efficiency, reduce costs, ensure safety, minimize environmental impact, and consistently produce a high-quality product. longdom.orgalliedacademies.org For a fluorinated amine, this involves a multi-faceted approach that addresses starting materials, reaction conditions, and purification methods. alfa-chemistry.comgd3services.com

A key consideration is the development of a synthetic route that is both efficient and cost-effective as the production scale increases. gd3services.com This often means minimizing the number of synthetic steps and avoiding the use of expensive or hazardous reagents. gd3services.com For instance, in the synthesis of related fluorinated aromatic amines, hydrogenation of a nitro-precursor is a common and economically viable step for large-scale production due to the availability of catalysts and hydrogen. alfa-chemistry.com

The optimization of reaction conditions is critical. longdom.org Subtle changes in parameters such as temperature, pressure, catalyst loading, and solvent choice can lead to significant improvements in yield, product quality, and energy efficiency. alliedacademies.org In an industrial setting, there is a strong preference for avoiding extreme conditions, such as very low-temperature reactions, which are costly to maintain on a large scale. gd3services.com Similarly, the choice of catalyst is vital; an ideal industrial catalyst would have high activity and selectivity, be cost-effective, and be easily separated from the product mixture to allow for recycling and to minimize product contamination.

Downstream processing, particularly purification, is a major bottleneck in scaling up chemical syntheses. longdom.org Methods like silica (B1680970) gel chromatography, which are common in the lab, are generally avoided in industrial production due to high solvent consumption and cost. gd3services.com The process is optimized to yield a crude product of sufficient purity that it can be purified through more scalable techniques like crystallization or distillation. This was a key consideration in the development of a scalable synthesis for the related compound 5-(ethylsulfonyl)-2-methoxyaniline, where the process was designed to avoid chromatography entirely. nih.gov Ultimately, a successful industrial process for this compound would integrate principles of green chemistry to maximize resource efficiency and minimize waste generation. alliedacademies.org

| Parameter | Objective for Scalability | Example Consideration for Fluorinated Amines | Source |

|---|---|---|---|

| Synthetic Route | Minimize the number of steps; maximize overall yield. | Choosing between a route that introduces the fluorine early versus a late-stage fluorination strategy. | gd3services.com |

| Starting Materials | Use readily available, low-cost, and stable materials. | Sourcing of 4-fluoroanisole or a related precursor in bulk. | gd3services.com |

| Reagents & Catalysts | Avoid hazardous or expensive reagents; use efficient, recyclable catalysts with low loading. | Replacing a stoichiometric palladium reagent with a catalytic system that has a high turnover number. | longdom.orggd3services.com |

| Reaction Conditions | Operate near ambient temperature and pressure; use safe and recyclable solvents. | Optimizing hydrogenation pressure and temperature to reduce the nitro group without affecting the C-F bond. | longdom.orgalliedacademies.org |

| Purification | Eliminate or minimize chromatographic purification; favor crystallization or distillation. | Developing a final step that yields the amine as a crystalline salt, facilitating isolation and purification. | gd3services.comnih.gov |

| Sustainability | Maximize atom economy; minimize waste and energy consumption. | Selecting solvents that are less environmentally harmful and can be recycled within the process. | alliedacademies.org |

Reactivity and Reaction Mechanisms of 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Fundamental Reactivity Profiles Characteristic of Aromatic Amines

Aromatic amines, or arylamines, exhibit a rich and varied reactivity profile. The nitrogen atom's lone pair of electrons makes them basic and nucleophilic. However, compared to aliphatic amines, aromatic amines are significantly weaker bases because the lone pair is delocalized into the aromatic π-system. quora.com

The most prominent feature of arylamines in terms of ring reactivity is the powerful activating effect of the amino group in electrophilic aromatic substitution reactions. libretexts.org The -NH2 group is a strong electron-donating group through resonance, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. libretexts.orglibretexts.org This makes the ring highly susceptible to attack by electrophiles. Consequently, reactions such as halogenation, nitration, and sulfonation occur readily. libretexts.org

The amine moiety itself can undergo various transformations. One of the most important reactions is diazotization, where primary aromatic amines react with nitrous acid at low temperatures (0–10 °C) to form aryl diazonium salts. libretexts.org These salts are highly versatile intermediates that can be converted into a wide range of functional groups through reactions like the Sandmeyer and Schiemann reactions, significantly expanding synthetic possibilities. libretexts.orglibretexts.org

Impact of Fluoro and Methoxy (B1213986) Substituents on Aromatic Ring and Amine Reactivity

The reactivity of the 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine molecule is modulated by the electronic properties of the fluoro and methoxy groups attached to the benzene (B151609) ring. These substituents exert both inductive and resonance effects, which can either enhance or diminish the reactivity of the ring and the amine group.

Methoxy Group (-OCH3): Located at the ortho position relative to the ethylamine (B1201723) group, the methoxy group is a strong activating group. libretexts.org It donates electron density to the ring via a powerful +R (resonance) effect, which outweighs its -I (inductive) electron-withdrawing effect. libretexts.org This activation reinforces the directing effect of the amino group, further increasing the nucleophilicity of the aromatic ring for electrophilic substitution. However, its position can also introduce steric hindrance for reactions involving the adjacent ethylamine group or substitution at the C3 position. acs.org

The combined influence of these substituents results in a highly activated aromatic ring with specific sites favored for substitution. The basicity of the amine is also affected; electron-withdrawing groups generally decrease the basicity of aromatic amines. quora.com

| Substituent | Position (relative to ethylamine) | Inductive Effect | Resonance Effect | Overall Effect on Ring Reactivity | Directing Effect |

|---|---|---|---|---|---|

| -CH(CH₃)NH₂ | C1 | -I (Weak) | +R (Strong, via NH₂) | Activating | Ortho, Para |

| -OCH₃ | C2 (Ortho) | -I (Moderate) | +R (Strong) | Activating | Ortho, Para |

| -F | C5 (Meta) | -I (Strong) | +R (Weak) | Deactivating | Ortho, Para |

Mechanistic Investigations of Chemical Transformations Involving the Compound

While specific mechanistic studies on this compound are not extensively documented in readily available literature, its structure allows for participation in several well-established reaction mechanisms common to aromatic amines, particularly those involving radical intermediates and single-electron transfer.

Aromatic amines can serve as precursors to radical intermediates. The simplest oxidation process for an amine is the removal of a single electron from the nitrogen's non-bonding electron pair to form an amine radical cation. researchgate.net These electrophilic nitrogen-centered radicals can then engage in further reactions. nih.gov

One important mechanistic pathway involving radical intermediates is the SRN1 (Substitution Radical-Nucleophilic Unimolecular) reaction. wikipedia.org This multi-step chain reaction is initiated by the transfer of an electron to an aryl halide, forming a radical anion. This intermediate then fragments into an aryl radical and a halide anion. The aryl radical can then react with a nucleophile. wikipedia.org Although this compound does not have a halide leaving group, its derivatives could undergo such reactions, or the amine itself could act as the nucleophile in an SRN1 process.

Single-electron transfer (SET) is a fundamental step in many organic reactions, including those catalyzed by photoredox systems. sigmaaldrich.com In an SET process, an electron is transferred from a donor molecule to an acceptor molecule, generating radical ions. youtube.com Amines are excellent electron donors. The oxidation of a triarylamine by a Lewis acid via SET to generate a radical cation has been demonstrated. nih.gov

For this compound, an SET event would likely involve the donation of an electron from the amine's nitrogen atom to a suitable acceptor (e.g., a photoexcited catalyst or a strong electron acceptor), forming the corresponding radical cation. researchgate.net This initiation can lead to various synthetic transformations. The feasibility of an SET process can often be predicted by comparing the redox potentials of the electron donor and acceptor. sigmaaldrich.comnih.gov

| Step | Description | Species Involved |

|---|---|---|

| 1. Initiation | Single-electron transfer from the amine to an acceptor (A). | Amine, Acceptor (A) |

| 2. Radical Cation Formation | Generation of the amine radical cation and the acceptor radical anion. | [Amine]•+, [A]•- |

| 3. Propagation/Transformation | The radical cation undergoes further reaction (e.g., deprotonation, fragmentation, or addition). | [Amine]•+, Substrate/Base |

| 4. Product Formation | Formation of the final product and regeneration of catalyst or termination. | Product, Catalyst/Terminated Species |

The compound can participate in various catalytic cycles, for instance, in photoredox catalysis where it could act as a sacrificial electron donor to regenerate the active state of the photocatalyst. mdpi.com In a typical oxidative quenching cycle, the photoexcited catalyst would accept an electron from the amine. The resulting amine radical cation could then be deprotonated to form a carbon-centered radical, which can engage in C-C or C-heteroatom bond formation.

In transition metal catalysis, such as palladium-catalyzed cross-coupling reactions, the amine could potentially serve as a ligand for the metal center. The electronic and steric properties of the amine and its substituents would influence the stability and reactivity of the catalytic intermediates, thereby affecting the efficiency and outcome of the reaction. For example, steric hindrance from the ortho-methoxy group could impact how the molecule coordinates to a metal center. acs.org

Derivatization Strategies and Synthesis of Analogues

Derivatization of this compound is a key strategy for various applications, including the synthesis of novel bioactive compounds and for analytical purposes like chiral resolution.

Common derivatization reactions for primary amines include acylation, sulfonylation, and reaction with isocyanates or isothiocyanates to form amides, sulfonamides, and ureas/thioureas, respectively. mdpi.com For chiral amines, derivatization with a chiral reagent creates diastereomers that can be separated and quantified using standard chromatographic techniques like HPLC. mdpi.comspringernature.com A widely used example is Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), which reacts with the primary amine to form stable diastereomeric derivatives. escholarship.orgresearchgate.net

The synthesis of analogues can be achieved through various synthetic routes. Reductive amination, a reaction between an aldehyde or ketone and an amine in the presence of a reducing agent, is a powerful method for creating secondary and tertiary amines. mdpi.com To create analogues with modifications on the aromatic ring, one would typically start with a different substituted benzene derivative and build the ethylamine side chain. The introduction of fluorine into drug candidates is a common strategy to modulate properties like metabolic stability and binding affinity. mdpi.com

| Reagent Class | Example Reagent | Product | Application |

|---|---|---|---|

| Acid Chlorides/Anhydrides | Acetyl Chloride | Amide | Protection, Synthesis |

| Sulfonyl Chlorides | Dansyl Chloride | Sulfonamide | Fluorescence Labeling, Analysis |

| Isocyanates | Phenyl Isocyanate | Urea | Synthesis of Analogues |

| Chiral Derivatizing Agents | Marfey's Reagent (FDAA) | Diastereomeric Amide | Enantiomeric Resolution (HPLC) |

| Fluoroaromatics | 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) | Dinitrophenyl (DNP) Amine | Peptide Sequencing, Analysis |

Compound Index

| Compound Name |

|---|

| This compound |

| 1-Fluoro-2,4-dinitrobenzene (Sanger's Reagent) |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, Marfey's Reagent) |

| Acetyl Chloride |

| Dansyl Chloride |

| Nitrous Acid |

| Phenyl Isocyanate |

Formation of Substituted Amine Derivatives

The primary amine functionality of this compound serves as a reactive handle for the synthesis of a wide array of substituted amine derivatives, most notably amides and sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Acylation Reactions: The nucleophilic amine readily reacts with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) to form amide bonds. This transformation is one of the most frequently employed reactions in pharmaceutical synthesis. For instance, the coupling of this compound with a carboxylic acid can be achieved using standard peptide coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an aprotic solvent. fishersci.it The reaction proceeds through the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine.

Sulfonylation Reactions: Similarly, reaction with sulfonyl chlorides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields sulfonamides. d-nb.info This reaction is a cornerstone for the synthesis of sulfa drugs and other biologically active molecules. The process involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride leaving group. frontiersrj.com The choice of base is crucial to neutralize the HCl byproduct and drive the reaction to completion.

| Derivative Type | Reactant | Reagent/Catalyst | Product |

| Amide | Carboxylic Acid | Coupling Agent (e.g., EDC, DCC) | N-(1-(5-fluoro-2-methoxyphenyl)ethyl)amide |

| Acetamide | Acetyl Chloride | Base (e.g., Pyridine) | N-(1-(5-fluoro-2-methoxyphenyl)ethyl)acetamide |

| Sulfonamide | Sulfonyl Chloride | Base (e.g., Triethylamine) | N-(1-(5-fluoro-2-methoxyphenyl)ethyl)sulfonamide |

Cyclization Reactions Leading to Novel Ring Systems

The structure of this compound, containing a phenethylamine (B48288) moiety, makes it a suitable precursor for intramolecular cyclization reactions to form nitrogen-containing heterocyclic systems, such as tetrahydroisoquinolines. These ring systems are prevalent in many natural products and pharmacologically active compounds.

Key reactions in this category include the Bischler-Napieralski and Pictet-Spengler reactions.

Bischler-Napieralski Reaction: This reaction involves the intramolecular electrophilic cyclization of a β-arylethylamide. jk-sci.comwikipedia.org To utilize this compound in this reaction, it must first be acylated to form the corresponding amide (as described in 3.4.1). This amide intermediate is then treated with a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), which promotes cyclization onto the electron-rich methoxy- and fluoro-substituted phenyl ring to form a dihydroisoquinoline. jk-sci.comaurigeneservices.com The electron-donating methoxy group at the ortho position relative to the ethylamine substituent activates the ring, facilitating the electrophilic aromatic substitution. The resulting dihydroisoquinoline can be subsequently reduced or oxidized to access tetrahydroisoquinolines or isoquinolines, respectively.

Pictet-Spengler Reaction: The Pictet-Spengler reaction is a condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. nih.govbeilstein-journals.org this compound can directly participate in this reaction. Condensation with an aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) forms a Schiff base (iminium ion under acidic conditions), which then undergoes an intramolecular electrophilic attack on the phenyl ring to yield a tetrahydroisoquinoline. The success of this cyclization is highly dependent on the nucleophilicity of the aromatic ring, which in this case is enhanced by the ortho-methoxy group. nih.gov

| Reaction Name | Precursor | Reagents | Key Intermediate | Product Core Structure |

| Bischler-Napieralski | N-Acyl derivative | POCl₃ or PPA | Nitrilium ion | Dihydroisoquinoline |

| Pictet-Spengler | This compound | Aldehyde/Ketone, Acid | Iminium ion | Tetrahydroisoquinoline |

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Carbonylation, Suzuki-Miyaura Coupling)

While the amine itself is a nucleophile, it can participate in or be modified for various transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen or carbon-carbon bonds.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide or triflate. tcichemicals.comnumberanalytics.comsigmaaldrich.com this compound can act as the amine coupling partner with a variety of aryl or heteroaryl halides. The reaction typically employs a palladium catalyst, a bulky phosphine (B1218219) ligand (like XPhos), and a strong base (such as sodium tert-butoxide). tcichemicals.comnih.gov The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by the base, and subsequent reductive elimination to form the arylated amine product. numberanalytics.com

Suzuki-Miyaura Coupling: To participate in a Suzuki-Miyaura C-C bond-forming reaction, the parent compound must first be functionalized. libretexts.org For example, the aromatic ring could be halogenated to create an aryl halide derivative. This derivative can then be coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. The fluorine and methoxy substituents on the ring influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

Palladium-Catalyzed Carbonylation: Amines are excellent nucleophiles for palladium-catalyzed aminocarbonylation reactions. In this process, an aryl or vinyl halide is reacted with carbon monoxide and an amine in the presence of a palladium catalyst to form an amide. This compound can be used as the amine component to trap the acyl-palladium intermediate that is formed after oxidative addition and CO insertion, yielding the corresponding N-substituted amide.

| Reaction Name | Role of Amine Derivative | Coupling Partner | Catalyst System | Bond Formed |

| Buchwald-Hartwig | Nucleophile | Aryl Halide/Triflate | Pd(0) / Phosphine Ligand | Aryl C-N |

| Suzuki-Miyaura | Halogenated Derivative | Organoboron Compound | Pd(0) / Base | Aryl C-C |

| Aminocarbonylation | Nucleophile | Aryl Halide + CO | Pd(0) / Ligand | Amide (C-N) |

Condensation Reactions

Condensation reactions involving the primary amine group of this compound are a straightforward method for forming carbon-nitrogen double bonds (imines or Schiff bases).

The reaction involves the nucleophilic addition of the amine to the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is typically followed by acid-catalyzed dehydration to yield the final imine product. nih.gov The removal of water, either by azeotropic distillation or the use of a dehydrating agent, is often necessary to drive the equilibrium towards the product. scispace.com These imine derivatives are versatile intermediates themselves, as they can be reduced to form secondary amines or reacted with nucleophiles.

| Carbonyl Compound | Catalyst | Intermediate | Product |

| Aldehyde (R-CHO) | Acid (e.g., H⁺) | Hemiaminal | Imine (Schiff Base) |

| Ketone (R₂C=O) | Acid (e.g., H⁺) | Hemiaminal | Imine (Schiff Base) |

Stereochemical Investigations of 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Assessment of Enantiomeric and Diastereomeric Purity

The precise determination of enantiomeric and diastereomeric purity is paramount for any chiral compound intended for therapeutic use. For 1-(5-fluoro-2-methoxyphenyl)ethan-1-amine, several analytical techniques are employed to quantify the relative amounts of its stereoisomers.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method for separating and quantifying enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for the resolution of a wide range of chiral amines. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, general protocols for similar primary amines suggest the use of normal-phase or polar organic modes with modifiers to achieve optimal separation.

Nuclear Magnetic Resonance (NMR) spectroscopy offers another powerful tool for determining enantiomeric excess (ee). This is typically achieved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). A CSA, such as (R)-1,1'-bi-2-naphthol (BINOL) in combination with 2-formylphenylboronic acid, can form diastereomeric complexes with the amine enantiomers in solution. acs.orgbham.ac.uk These diastereomeric complexes exhibit distinct NMR signals, and the ratio of their integration values directly corresponds to the enantiomeric ratio of the amine. acs.orgbham.ac.uk

The following table summarizes common analytical techniques used for assessing the enantiomeric purity of chiral amines, which are applicable to this compound.

| Analytical Technique | Principle | Typical Application for Chiral Amines |

| Chiral HPLC | Differential interaction with a chiral stationary phase. | Baseline separation of enantiomers to determine enantiomeric excess. |

| NMR Spectroscopy with CSAs | Formation of diastereomeric complexes with distinct NMR signals. | Determination of enantiomeric excess by integrating the signals of the diastereomeric complexes. |

Diastereoselectivity and Enantioselectivity in Synthetic Routes

The stereochemical outcome of a synthetic route is a critical consideration in the preparation of enantiomerically pure compounds. For this compound, both diastereoselective and enantioselective strategies can be envisioned, although specific literature detailing these for this exact compound is sparse.

Enantioselective synthesis often involves the asymmetric reduction of a prochiral ketone precursor, 1-(5-fluoro-2-methoxyphenyl)ethan-1-one. This can be achieved using chiral catalysts, such as those based on transition metals like ruthenium, rhodium, or iridium, complexed with chiral ligands. These catalytic systems create a chiral environment that favors the formation of one enantiomer over the other, leading to a product with high enantiomeric excess. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high enantioselectivity.

Another approach is the use of chiral auxiliaries. A chiral auxiliary can be attached to a precursor molecule to direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed, yielding the enantiomerically enriched product.

| Synthetic Strategy | Description | Expected Outcome |

| Asymmetric Hydrogenation | Reduction of the corresponding ketone using a chiral metal catalyst. | High enantiomeric excess of the desired amine enantiomer. nih.govrsc.org |

| Enzymatic Transamination | Use of transaminase enzymes to convert the ketone to the amine. | High enantioselectivity under mild reaction conditions. |

Chiral Resolution Techniques for Enantiomeric Separation

When a synthetic route yields a racemic mixture, chiral resolution techniques are employed to separate the enantiomers. For this compound, both classical and enzymatic methods are applicable.

Diastereomeric Salt Crystallization is a well-established method for resolving racemic amines. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. mdpi.comrsc.orgchemrxiv.orgrsc.org Due to their different physical properties, these diastereomeric salts often exhibit different solubilities in a given solvent, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be recovered by treating the diastereomeric salt with a base.

Enzymatic Kinetic Resolution offers a highly selective alternative for enantiomeric separation. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org Lipases are commonly used enzymes that can selectively acylate one enantiomer of a racemic amine at a much faster rate than the other. This results in a mixture of the acylated amine and the unreacted amine of the opposite configuration, which can then be separated. The efficiency of the resolution is determined by the enantioselectivity of the enzyme and the reaction conditions.

The following table summarizes common chiral resolution techniques applicable to this compound.

| Resolution Technique | Principle | Key Factors |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities. | Choice of resolving agent and crystallization solvent. mdpi.comrsc.orgchemrxiv.orgrsc.org |

| Enzymatic Kinetic Resolution | Enantioselective enzymatic reaction. | Choice of enzyme, acyl donor, and reaction medium. nih.govresearchgate.netmdpi.comresearchgate.netrsc.org |

Conformational Analysis of Chiral Amine Centers

The three-dimensional conformation of this compound is crucial for its interaction with biological targets. The conformational preferences of the chiral amine center are influenced by the steric and electronic properties of the substituents on the aromatic ring, particularly the ortho-methoxy group.

While a detailed conformational analysis of this compound is not extensively reported, studies on similar ortho-substituted phenylethylamines provide insights into the likely conformational preferences. These studies suggest that the interplay of steric hindrance and intramolecular hydrogen bonding can significantly restrict the conformational freedom of the molecule, favoring specific rotamers.

Computational Chemistry Studies of 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to predict the properties of molecules like 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine. Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311G(d,p) or 6-31G(d,p), to approximate the solutions to the Schrödinger equation. researchgate.netmaterialsciencejournal.org

A fundamental step in any computational analysis is geometry optimization. This process calculates the lowest energy arrangement of the atoms in a molecule in a vacuum, corresponding to its most stable three-dimensional structure. researchgate.net For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral (torsion) angles between its constituent atoms.

The results of a geometry optimization are typically compared with experimental data if available, for instance, from X-ray crystallography, to validate the chosen computational method. researchgate.netuomphysics.net The optimized structure provides the foundation for all subsequent property calculations.

Table 1: Illustrative Optimized Geometrical Parameters (Bond Lengths and Angles) Note: This table is an example of typical data obtained from DFT calculations for similar molecules and does not represent experimentally verified data for this compound.

| Parameter | Bond/Atoms | Typical Calculated Value (B3LYP/6-311G) |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-O (methoxy) | ~1.36 Å |

| Bond Length | C-N (amine) | ~1.46 Å |

| Bond Length | C-C (aromatic) | ~1.39 - 1.41 Å |

| Bond Angle | C-C-F | ~118° |

| Bond Angle | C-C-O | ~122° |

| Bond Angle | C-C-N | ~111° |

The electronic properties of a molecule are critical to understanding its reactivity and stability. DFT is used to calculate the energies and shapes of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). thaiscience.info

HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule with high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com

For a molecule like this compound, the HOMO is often delocalized over the electron-rich methoxy-substituted phenyl ring, while the LUMO may also be distributed across the aromatic system. materialsciencejournal.org

Table 2: Example Quantum Chemical Descriptors Derived from HOMO-LUMO Energies Note: These values are illustrative, based on general findings for similar aromatic compounds, and would need to be specifically calculated for this compound.

| Descriptor | Formula | Typical Significance |

| HOMO Energy (EHOMO) | - | Energy of the outermost electron; relates to ionization potential |

| LUMO Energy (ELUMO) | - | Energy of the first available empty orbital; relates to electron affinity |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability mdpi.com |

| Hardness (η) | (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution mdpi.com |

| Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity mdpi.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom/group to attract electrons mdpi.com |

DFT calculations can accurately predict various spectroscopic properties, which is invaluable for structure confirmation and interpretation of experimental data.

Vibrational Frequencies (IR/Raman): Theoretical vibrational spectra can be computed from the optimized geometry. By analyzing the vibrational modes, specific peaks in an experimental IR or Raman spectrum can be assigned to particular bond stretches, bends, or torsions within the molecule. mdpi.com

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated to predict NMR chemical shifts. researchgate.net These theoretical shifts are often plotted against experimental values to confirm the molecular structure, showing a linear correlation. uomphysics.net

Beyond the HOMO-LUMO analysis, DFT can be used to map the electron density and electrostatic potential to predict reactive sites.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (negative potential, typically colored red), nucleophilic regions and electron-poor (positive potential, blue), electrophilic regions. thaiscience.info For this compound, negative potential would be expected around the oxygen, fluorine, and nitrogen atoms, while positive potential would be found near the amine hydrogens.

Fukui Functions: These descriptors are used to identify the most reactive sites for nucleophilic, electrophilic, and radical attacks within a molecule, providing a more quantitative prediction of regioselectivity. mdpi.com

DFT is a powerful tool for exploring potential reaction mechanisms. By locating transition state structures (the highest energy point along a reaction coordinate) and calculating their energies, chemists can determine the activation energy barriers for a proposed reaction. This helps to identify the most likely reaction pathway and understand the factors controlling the reaction rate and outcome. For reactions involving this compound, this could be used to study its synthesis or subsequent transformations.

Quantum Chemical Methods Beyond DFT (e.g., NBO, NLO Analyses)

While DFT is versatile, other methods provide complementary information.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density and the interactions between orbitals. researchgate.net It provides insight into hybridization, intramolecular charge transfer, and the stabilizing effects of hyperconjugation. For the target molecule, NBO analysis could quantify the donor-acceptor interactions between the lone pairs on the oxygen, nitrogen, and fluorine atoms and the antibonding orbitals of the phenyl ring. researchgate.net

Non-Linear Optical (NLO) Properties: Computational methods can predict NLO properties like polarizability and hyperpolarizability. Molecules with significant charge transfer, often found in aromatic systems with donor and acceptor groups, can exhibit NLO behavior, which is relevant for materials science applications.

Molecular Modeling for Conformational and Intermolecular Interactions

While specific computational chemistry studies focusing exclusively on this compound are not extensively detailed in publicly available literature, the conformational landscape and potential intermolecular interactions of this molecule can be inferred from computational studies on analogous substituted phenethylamines. nih.govacs.orgmdpi.com Molecular modeling techniques, such as Density Functional Theory (DFT) calculations, are pivotal in predicting the stable conformations and the nature of non-covalent interactions that govern the behavior of such molecules in various environments. nih.govnih.gov

Research on related phenethylamine (B48288) derivatives indicates a general preference for specific spatial arrangements of the ethylamine (B1201723) side chain relative to the phenyl ring. nih.govresearchgate.net The two primary conformations are typically the gauche (folded) and anti (extended) forms, arising from the rotation around the Cα-Cβ bond of the ethylamine side chain. Computational studies on phenethylamine itself have shown that in the absence of a solvent, the gauche conformation is often favored due to a stabilizing interaction between the amino group and the aromatic ring. acs.org

For this compound, the presence of substituents on the phenyl ring—specifically the fluorine atom and the methoxy (B1213986) group—is expected to significantly influence its conformational preferences and intermolecular interactions. The methoxy group at the ortho position can induce a steric clash with the ethylamine side chain, potentially favoring conformations that minimize this repulsion. Conversely, the fluorine atom at the meta position can alter the electronic properties of the phenyl ring and participate in various non-covalent interactions. nih.govacs.org

A computational study on the monohydrated cluster of a similar compound, 2-(2-fluoro-phenyl)-ethylamine, revealed the significant role of the fluorine atom in shaping the intermolecular interactions. nih.govacs.org The study confirmed the formation of several types of hydrogen bonds, including O-H···N, N-H···π, C-H···O, and C-H···F, which contribute to the stabilization of the molecular structure. nih.govacs.org These findings suggest that this compound would also engage in a complex network of such interactions.

The potential intermolecular interactions involving this compound are summarized in the table below, based on findings from related fluorinated and phenethylamine compounds.

| Interaction Type | Potential Participating Atoms/Groups | Significance |

| Hydrogen Bonding | Amine group (N-H) as donor; Methoxy oxygen (O), Fluorine (F), and π-system of the phenyl ring as acceptors. | Crucial for molecular recognition and stabilization of condensed phases. nih.govacs.org |

| Halogen Bonding | Fluorine atom as a potential halogen bond donor. | Can influence crystal packing and interactions with biological targets. |

| π-π Stacking | Interactions between the aromatic rings of two molecules. | Contributes to the stability of molecular aggregates. |

| van der Waals Forces | General attractive and repulsive forces between molecules. | Important for overall molecular packing and energetics. mdpi.com |

Detailed conformational analysis through computational methods would involve mapping the potential energy surface by systematically rotating the key dihedral angles of the molecule. This would allow for the identification of low-energy conformers and the energy barriers between them. The relative populations of these conformers at a given temperature can then be estimated using Boltzmann statistics.

The following table outlines the key dihedral angles that would be the focus of a conformational analysis for this compound.

| Dihedral Angle | Description | Expected Influence on Conformation |

| C1-C2-Cα-N | Rotation of the ethylamine side chain relative to the phenyl ring. | Determines the gauche or anti conformation. acs.org |

| C2-C1-O-CH3 | Rotation of the methoxy group. | Influences steric interactions with the side chain. |

| C6-C1-C2-Cα | Torsion of the phenyl ring relative to the side chain. | Affects the overall shape of the molecule. |

Advanced Spectroscopic and Structural Characterization of 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR data, a complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals can be achieved, confirming the constitution of 1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine.

Detailed ¹H and ¹³C NMR Analysis for Structural Confirmation

The ¹H NMR spectrum of this compound provides key information about the number and type of protons and their neighboring environments. The aromatic region typically displays complex splitting patterns due to the presence of three distinct protons on the substituted phenyl ring. The proton ortho to the methoxy (B1213986) group (H-3) is expected to appear as a doublet of doublets, coupled to the adjacent H-4 and the fluorine atom. The proton para to the methoxy group (H-4) would likely present as a doublet of doublet of doublets, with couplings to H-3, the fluorine atom, and H-6. The proton ortho to the ethylamine (B1201723) group (H-6) would appear as a doublet of doublets, coupled to H-4 and the fluorine atom.

The aliphatic region is characterized by signals from the ethylamine side chain. The methine proton (-CH) adjacent to the amine and the aromatic ring typically appears as a quartet, coupled to the three protons of the neighboring methyl group. The methyl protons (-CH₃) resonate as a doublet, coupled to the single methine proton. The methoxy group (-OCH₃) protons appear as a sharp singlet, as they have no adjacent protons to couple with. The amine (-NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum complements the ¹H data by identifying all unique carbon environments. The spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine (C-5) will exhibit a large coupling constant (¹JCF), appearing as a doublet, which is a key diagnostic feature. The carbon attached to the methoxy group (C-2) will also be influenced by the fluorine atom, showing a smaller coupling (³JCF). The remaining aromatic carbons can be assigned based on their chemical shifts and expected fluorine couplings. The aliphatic carbons, including the methine, methyl, and methoxy carbons, are readily assigned in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Multiplicities

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) | |||||

|---|---|---|---|---|---|---|

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to F) |

| Ar-H3 | ~6.9-7.1 | dd | J(H3-H4), J(H3-F) | C-1 | ~130-135 | d |

| Ar-H4 | ~6.8-7.0 | ddd | J(H4-H3), J(H4-F), J(H4-H6) | C-2 | ~150-155 | d |

| Ar-H6 | ~7.1-7.3 | dd | J(H6-H4), J(H6-F) | C-3 | ~115-120 | d |

| -CH(NH₂) | ~4.1-4.3 | q | J(CH-CH₃) ~6.8 | C-4 | ~112-117 | d |

| -OCH₃ | ~3.8-3.9 | s | - | C-5 | ~155-160 | d (¹JCF) |

| -CH₃ | ~1.4-1.6 | d | J(CH₃-CH) ~6.8 | C-6 | ~110-115 | d |

| -NH₂ | ~1.5-2.5 | br s | - | -CH(NH₂) | ~45-50 | s |

| -OCH₃ | ~55-60 | s | ||||

| -CH₃ | ~20-25 | s |

Application of Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

To further solidify the structural assignment, 2D NMR experiments are utilized. These techniques reveal correlations between nuclei, providing unambiguous evidence of connectivity.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the methine (-CH) proton and the methyl (-CH₃) protons of the ethylamine side chain, confirming their direct connectivity. Correlations between the aromatic protons (H-3, H-4, and H-6) would also be visible, helping to trace the connectivity around the phenyl ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. This allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the singlet at ~3.8 ppm would show a correlation to the carbon signal at ~55-60 ppm, confirming the -OCH₃ group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. This information is vital for piecing together the molecular skeleton. Key expected correlations include the methoxy protons showing a cross-peak to the C-2 aromatic carbon, and the methine proton (-CH) showing correlations to the C-1 aromatic carbon and the methyl carbon.

Table 2: Expected Key 2D NMR Correlations

| Experiment | Correlating Protons (¹H) | Correlating Nucleus (¹H or ¹³C) | Information Gained |

|---|---|---|---|

| COSY | -CH(NH₂) | -CH₃ | Confirms ethylamine side-chain connectivity. |

| COSY | Ar-H3 | Ar-H4 | Confirms adjacent aromatic protons. |

| HMQC/HSQC | -OCH₃ | -OCH₃ Carbon | Assigns the methoxy group. |

| HMQC/HSQC | -CH(NH₂) | -CH(NH₂) Carbon | Assigns the methine carbon. |

| HMBC | -OCH₃ Protons | C-2 | Positions the methoxy group on the aromatic ring. |

| HMBC | -CH(NH₂) Proton | C-1, C-6, C-2 | Positions the ethylamine group on the aromatic ring. |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass based on the masses of its constituent isotopes.

For this compound, the molecular formula is C₉H₁₂FNO. Using electrospray ionization (ESI), the molecule is typically observed as the protonated species, [M+H]⁺. HRMS analysis would be used to confirm the elemental composition by matching the experimentally measured m/z value to the theoretical value.

Table 3: Theoretical Exact Mass for HRMS Confirmation

| Species | Molecular Formula | Theoretical Exact Mass (m/z) |

|---|---|---|

| Neutral Molecule [M] | C₉H₁₂FNO | 169.0903 |

| Protonated Molecule [M+H]⁺ | C₉H₁₃FNO⁺ | 170.0981 |

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pattern Analysis (e.g., Collision-Induced Dissociation)

Tandem mass spectrometry (MS/MS) is used to probe the structure of a molecule by inducing fragmentation. In this technique, the ion of interest (the precursor ion, e.g., the [M+H]⁺ ion at m/z 170.1) is isolated and then subjected to collisions with an inert gas, such as argon or nitrogen. This process, known as Collision-Induced Dissociation (CID), imparts energy to the ion, causing it to break apart into smaller product ions.

The fragmentation pattern of phenethylamine (B48288) derivatives is often characterized by specific bond cleavages. For the protonated this compound, the most likely fragmentation pathway is the benzylic cleavage, which involves the loss of the methyl group from the ethylamine side chain, or more commonly, the cleavage of the Cα-Cβ bond to lose the amine group. A dominant fragmentation pathway for many phenethylamines is the loss of ammonia (B1221849) (NH₃) from the protonated molecule. This results in the formation of a stable carbocation. The resulting fragment ions provide a structural fingerprint of the molecule.

Table 4: Plausible MS/MS Fragmentations for [C₉H₁₃FNO]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

|---|---|---|---|

| 170.1 | NH₃ (Ammonia) | 153.1 | 5-Fluoro-2-methoxy-vinylbenzene cation |

| 170.1 | CH₃ (Methyl Radical) | 155.1 | Protonated 5-fluoro-2-methoxybenzaldehyde imine |

| 153.1 | CH₃O (Methoxy Radical) | 122.1 | Fluorovinylbenzene cation |

Vibrational Spectroscopy (FTIR, Raman)

No experimental FTIR or Raman spectra for this compound have been published.

Correlation of Experimental Spectra with Theoretical Vibrational Frequencies

Without experimental spectra, a correlation with theoretical vibrational frequencies cannot be performed.

X-ray Crystallography for Solid-State Structure Determination (for the compound or its salts/derivatives)

There are no published crystal structures for this compound or its salts/derivatives.

Electronic Absorption Spectroscopy (UV-Vis) and Theoretical Predictions

No experimental UV-Vis absorption spectra or theoretical predictions for the electronic transitions of this compound are available in the literature.

Role of 1 5 Fluoro 2 Methoxyphenyl Ethan 1 Amine As a Chiral Building Block in Complex Organic Synthesis

Intermediate in the Synthesis of Advanced Organic Molecules

1-(5-Fluoro-2-methoxyphenyl)ethan-1-amine serves as a crucial intermediate in the multi-step synthesis of more complex and often biologically active molecules. Its utility stems from the presence of a chiral amine group and a substituted phenyl ring, which provides a versatile scaffold for further chemical modifications. The fluorine and methoxy (B1213986) substituents on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive component in the design of new therapeutic agents.

While specific, publicly documented examples of its direct application in the synthesis of named advanced organic molecules are limited, its structural motifs are present in various patented compounds, suggesting its role as a key precursor. The synthesis of such intermediates is a critical step in the drug discovery and development process, enabling the exploration of new chemical space and the optimization of lead compounds.

The general synthetic utility of chiral amines is well-established. They are frequently employed in reactions such as amidation, alkylation, and reductive amination to build larger and more complex molecular architectures. The stereocenter in this compound is particularly valuable as it allows for the synthesis of enantiomerically pure final products, which is often a strict requirement for regulatory approval of new drugs.

Table 1: Synthetic Reactions Involving Chiral Amines

| Reaction Type | Description | Importance in Complex Synthesis |

| Amidation | Formation of an amide bond by reacting the amine with a carboxylic acid or its derivative. | A fundamental bond-forming reaction in the synthesis of peptides, proteins, and many small molecule drugs. |

| Alkylation | Introduction of an alkyl group onto the nitrogen atom. | Allows for the modification of the amine's properties and the construction of more complex scaffolds. |

| Reductive Amination | Reaction of the amine with a carbonyl compound to form an imine, which is then reduced to a more substituted amine. | A powerful method for forming carbon-nitrogen bonds and introducing new chiral centers. |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction to form carbon-nitrogen bonds. | Enables the synthesis of complex aryl amines, which are common motifs in pharmaceuticals. |

Application in the Construction of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals and agrochemicals. These cyclic compounds, which contain at least one nitrogen atom in the ring, exhibit a wide range of biological activities. This compound can serve as a key building block in the synthesis of various nitrogen-containing heterocyclic systems.

The strategic placement of the fluoro and methoxy groups on the phenyl ring can also direct the course of these cyclization reactions and impact the properties of the resulting heterocycles. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.

Table 2: Examples of Nitrogen-Containing Heterocycles Synthesized from Primary Amines

| Heterocycle | General Synthetic Strategy | Potential Application |

| Pyrroles | Paal-Knorr synthesis (reaction with a 1,4-dicarbonyl compound). | Found in many natural products and pharmaceuticals with diverse biological activities. |

| Pyrazoles | Reaction with a 1,3-dicarbonyl compound or a derivative. | Core structure in many drugs, including anti-inflammatory and anticancer agents. |

| Pyridines | Hantzsch pyridine (B92270) synthesis (condensation of an aldehyde, a β-ketoester, and a nitrogen donor). | A fundamental scaffold in medicinal chemistry with a broad range of applications. |

| Quinolines | Skraup synthesis or Doebner-von Miller reaction. | Important class of heterocycles with antimalarial, antibacterial, and anticancer properties. |

Component in the Design and Synthesis of Compound Libraries

In modern drug discovery, the synthesis and screening of large collections of compounds, known as compound libraries, is a crucial strategy for identifying new drug candidates. The design of these libraries often revolves around a central scaffold, which is systematically decorated with a variety of building blocks to generate a diverse set of molecules.